molecular formula C14H13NO3 B2486775 3-Propanamidonaphthalene-2-carboxylic acid CAS No. 37802-45-2

3-Propanamidonaphthalene-2-carboxylic acid

Cat. No.: B2486775
CAS No.: 37802-45-2
M. Wt: 243.262
InChI Key: SFLQHOIZDJYLAY-UHFFFAOYSA-N
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Description

3-Propanamidonaphthalene-2-carboxylic acid (CAS: 37802-45-2) is a naphthalene-based carboxylic acid derivative featuring a propanamido substituent at the 3-position. Its structure combines a hydrophobic naphthalene ring with a polar carboxylic acid group and an amide side chain, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(propanoylamino)naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLQHOIZDJYLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-Propanamidonaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-propanamidonaphthalene-2-carboxylic acid with analogous naphthalene and benzoic acid derivatives, focusing on molecular weight, lipophilicity (LogP), and substituent effects. Data are compiled from experimental and computed properties of related compounds (Table 1).

Table 1: Comparative Analysis of Naphthalene and Benzoic Acid Derivatives

Compound Name CAS Number Molecular Weight (g/mol) LogP Substituent Position/Type Key Applications/Notes
3-Propanamidonaphthalene-2-carboxylic acid 37802-45-2 ~243.25* ~1.8* 3-propanamido, 2-carboxylic acid Potential ligand design, limited data
6-N-Dodecylnaphthalene-2-carboxylic acid - 340.24 7.001 6-dodecyl, 2-carboxylic acid Surfactant research, high lipophilicity
4-Propylbenzoic acid 2438-05-3 178.23 2.1 4-propyl, benzoic acid Intermediate in organic synthesis
4-Propyl-1-naphthoic acid 107777-22-0 230.26 3.5 4-propyl, 1-naphthoic acid Materials science applications
Key Observations:

Lipophilicity (LogP):

  • The LogP of 3-propanamidonaphthalene-2-carboxylic acid is estimated to be lower (~1.8) than alkyl-substituted analogs like 6-N-dodecylnaphthalene-2-carboxylic acid (LogP = 7.001), reflecting reduced hydrophobicity due to its polar amide group .
  • Compared to 4-propylbenzoic acid (LogP = 2.1), the naphthalene backbone increases aromaticity but may reduce solubility in aqueous systems.

Synthetic Methods:

  • Carboxamide derivatives of naphthalene-2-carboxylic acid are typically synthesized via microwave-assisted reactions with substituted anilines and phosphorus trichloride, as described for 3-hydroxynaphthalene-2-carboxylic acid derivatives . Similar protocols may apply to 3-propanamidonaphthalene-2-carboxylic acid, though specific yields or conditions remain undocumented.

Functional Group Impact:

  • The propanamido group introduces hydrogen-bonding capability, which could enhance binding affinity in biological targets compared to alkyl or hydroxyl substituents .
  • In contrast, dodecyl or propyl chains (e.g., in 6-N-dodecylnaphthalene-2-carboxylic acid) prioritize hydrophobic interactions, making them suitable for surfactant or lipid-based applications .

Biological Activity

3-Propanamidonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of 3-Propanamidonaphthalene-2-carboxylic acid, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The synthesis of 3-Propanamidonaphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with propionyl chloride in the presence of a base such as pyridine. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological activity.

Biological Activities

Antimicrobial Properties
Research has indicated that 3-Propanamidonaphthalene-2-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties
The anticancer potential of 3-Propanamidonaphthalene-2-carboxylic acid has been evaluated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

The biological activity of 3-Propanamidonaphthalene-2-carboxylic acid is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.
  • Receptor Interaction : It can interact with cellular receptors that regulate apoptosis and cell proliferation.
  • Oxidative Stress Modulation : The compound may also influence oxidative stress pathways, enhancing reactive oxygen species (ROS) production that contributes to its cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that 3-Propanamidonaphthalene-2-carboxylic acid exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
  • Cancer Cell Line Studies : Another study assessed the effects of this compound on MCF-7 (breast cancer) cells, revealing an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated increased apoptosis rates correlating with elevated levels of pro-apoptotic proteins such as Bax.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of 3-Propanamidonaphthalene-2-carboxylic acid:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
3-Propanamidonaphthalene-2-carboxylic acid StructureYes (MIC: 32 µg/mL)Yes (IC50: 15 µM)
2-Naphthoic Acid StructureModerateLimited
3-Aminonaphthalene-2-carboxylic acid StructureLowModerate

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